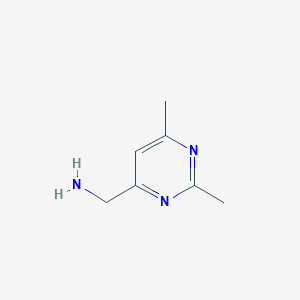

(2,6-Dimethylpyrimidin-4-yl)methanamine

Description

Properties

IUPAC Name |

(2,6-dimethylpyrimidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-5-3-7(4-8)10-6(2)9-5/h3H,4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXTNMIYLGHMIKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870516-92-0 | |

| Record name | 1-(2,6-dimethylpyrimidin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-amino-2,6-dimethylpyrimidine: A Keystone Intermediate for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-amino-2,6-dimethylpyrimidine, a pivotal heterocyclic building block in the development of novel therapeutics and agrochemicals.[1] The pyrimidine core is a fundamental pharmacophore, and this particular derivative offers a versatile scaffold for creating diverse molecular libraries.[2][3][4] This document is intended for researchers, medicinal chemists, and process development scientists, offering not just protocols, but also the underlying chemical principles and strategic considerations for each synthetic approach. We will delve into the most prevalent and practical methods, including the classical trimerization of acetonitrile, synthesis from acetamidine, and amination of a chloropyrimidine precursor, providing detailed experimental procedures and comparative analysis to aid in method selection.

Introduction: The Significance of the 4-amino-2,6-dimethylpyrimidine Scaffold

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the central framework for a vast array of biologically active compounds.[2][3] Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in biological systems.[2] Consequently, synthetic pyrimidine derivatives have been extensively explored and have led to the development of numerous drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[2][4][5][6]

4-amino-2,6-dimethylpyrimidine, also known as cyanomethine, serves as a crucial intermediate in the synthesis of more complex bioactive molecules.[1][7] Its unique structure, featuring a reactive amino group and two methyl groups, allows for a multitude of chemical modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties.[1] The amino group provides a key handle for derivatization, often acting as a hydrogen bond donor or acceptor to interact with biological targets, while the methyl groups can influence solubility, metabolic stability, and binding pocket interactions. This versatile building block is utilized in the development of pharmaceuticals, particularly antiviral and anticancer agents, as well as in the formulation of herbicides and fungicides.[1]

This guide will provide a detailed examination of the most reliable and scalable methods for the synthesis of this important molecule, empowering researchers to make informed decisions for their specific applications.

Key Synthetic Methodologies

Several synthetic routes to 4-amino-2,6-dimethylpyrimidine have been reported. The choice of method often depends on factors such as starting material availability, desired scale, and safety considerations. We will explore three primary, field-proven methods in detail.

Method 1: Base-Catalyzed Trimerization of Acetonitrile

This classical and efficient method relies on the self-condensation of three molecules of acetonitrile in the presence of a strong base, such as sodium or potassium methoxide.[7][8] This approach is particularly attractive due to the low cost and ready availability of the starting material.

Causality of Experimental Choices:

The use of a strong base is critical to deprotonate acetonitrile, generating a nucleophilic carbanion that initiates the cyclization cascade. The reaction is typically carried out under anhydrous conditions at an elevated temperature to drive the reaction to completion. The choice of a high-boiling point solvent like kerosene for purification is a clever and practical technique that allows for co-distillation, effectively separating the product from non-volatile impurities.

Experimental Protocol: Trimerization of Acetonitrile

Materials:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| Potassium Methoxide | 70.13 | 70 g | 1.0 |

| Acetonitrile (purified) | 41.05 | 41 g | 1.0 |

| Water | 18.02 | 40 mL | - |

| Kerosene (purified) | - | 250 mL | - |

| Petroleum Ether | - | As needed | - |

Step-by-Step Procedure: [8]

-

Reaction Setup: In a 500-mL distilling flask, combine freshly prepared potassium methoxide (70 g, 1.0 mol) and freshly purified acetonitrile (41 g, 1.0 mol).

-

Initial Evacuation: Fit the flask with a cold-finger condenser extending into the bulb. Connect the side arm to an aspirator and apply suction until the acetonitrile begins to boil. Close the side arm with a clamp.

-

Heating: Heat the flask in an oil bath maintained at 140°C for 5 hours. The contents of the flask will solidify upon completion.

-

Hydrolysis and Precipitation: Allow the reaction mixture to cool to room temperature. Add 40 mL of water to hydrolyze the remaining potassium methoxide and precipitate the 4-amino-2,6-dimethylpyrimidine.

-

Filtration and Drying: Filter the fine crystals and dry them thoroughly.

-

Purification by Co-distillation: Place the crude product in a 500-mL distilling flask with 250 mL of purified kerosene.

-

Distillation: Distill the kerosene. The pyrimidine product will co-distill and solidify in the receiving flask as a snow-white mass of crystals.

-

Final Isolation: Filter the purified crystals, wash them thoroughly with petroleum ether, and dry in an oven at 100°C.

-

Yield: This procedure typically yields 27.5–28.7 g (67–70%) of pure 4-amino-2,6-dimethylpyrimidine with a melting point of 182–183°C.

Workflow Diagram:

Caption: Workflow for the synthesis of 4-amino-2,6-dimethylpyrimidine via acetonitrile trimerization.

Method 2: Synthesis from Acetic Anhydride and Acetamidine

Another documented route involves the reaction of acetic anhydride with acetamidine.[8] This method builds the pyrimidine ring from two distinct synthons.

Causality of Experimental Choices:

In this synthesis, acetamidine provides the N-C-N core of the pyrimidine ring. Acetic anhydride serves a dual purpose: it acts as a source of the acetyl groups that will become the C2 and C6 methyl groups and the C4 and C5 carbons of the pyrimidine ring, and it also functions as a dehydrating agent to drive the cyclization reaction. The reaction likely proceeds through a series of acylation and condensation steps.

Experimental Protocol: From Acetic Anhydride and Acetamidine (Representative)

Materials:

| Reagent/Material | Molar Mass ( g/mol ) |

| Acetamidine Hydrochloride | 94.54 |

| Sodium Methoxide | 54.02 |

| Acetic Anhydride | 102.09 |

| Toluene | 92.14 |

Step-by-Step Procedure:

-

Preparation of Free Acetamidine: Generate the free base of acetamidine from its hydrochloride salt by reacting with a stoichiometric amount of sodium methoxide in an appropriate solvent like methanol, followed by removal of the sodium chloride precipitate and solvent evaporation.

-

Reaction: In a reaction vessel equipped with a reflux condenser, dissolve the free acetamidine in a suitable solvent such as toluene.

-

Addition of Acetic Anhydride: Slowly add at least two equivalents of acetic anhydride to the solution. The reaction is exothermic and may require cooling.

-

Heating: After the initial reaction subsides, heat the mixture to reflux for several hours to drive the cyclization and dehydration.

-

Workup: Cool the reaction mixture and quench with water or a basic solution to neutralize excess acetic anhydride and acetic acid.

-

Isolation and Purification: Extract the product into an organic solvent. Wash the organic layer with brine, dry over a suitable drying agent (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be purified by recrystallization or chromatography.

Logical Diagram:

Caption: Conceptual pathway for the synthesis from acetamidine and acetic anhydride.

Method 3: Amination of 4-chloro-2,6-dimethylpyrimidine

This method represents a functional group interconversion approach, where a pre-formed pyrimidine ring is modified to introduce the desired amino group.[8]

Causality of Experimental Choices:

The starting material, 4-chloro-2,6-dimethylpyrimidine, possesses an electrophilic carbon at the C4 position due to the electron-withdrawing nature of the chlorine atom and the ring nitrogen atoms. This makes it susceptible to nucleophilic aromatic substitution by ammonia. The reaction is typically carried out under pressure and/or at elevated temperatures to facilitate the substitution.

Experimental Protocol: Amination of 4-chloro-2,6-dimethylpyrimidine (Representative)

Materials:

| Reagent/Material | Molar Mass ( g/mol ) |

| 4-chloro-2,6-dimethylpyrimidine | 142.59 |

| Ammonia (aqueous or in alcohol) | 17.03 |

| Ethanol | 46.07 |

Step-by-Step Procedure:

-

Reaction Setup: In a pressure-rated reaction vessel, dissolve 4-chloro-2,6-dimethylpyrimidine in a suitable solvent like ethanol.

-

Addition of Ammonia: Add a significant excess of concentrated aqueous ammonia or a solution of ammonia in ethanol.

-

Heating under Pressure: Seal the vessel and heat the mixture to a temperature typically in the range of 100-150°C for several hours. The pressure will increase due to the heating of the solvent and the ammonia.

-

Workup: After cooling the vessel to room temperature, carefully vent any excess pressure.

-

Isolation: Remove the solvent under reduced pressure. The residue will contain the product and ammonium chloride.

-

Purification: Treat the residue with a base (e.g., sodium hydroxide solution) to neutralize the ammonium chloride and free the product. Extract the product with an organic solvent, dry the organic layer, and remove the solvent. The product can be further purified by recrystallization.

Workflow Diagram:

Caption: Workflow for the amination of 4-chloro-2,6-dimethylpyrimidine.

Comparative Analysis of Synthetic Routes

| Feature | Method 1: Acetonitrile Trimerization | Method 2: From Acetamidine | Method 3: From Chloropyrimidine |

| Starting Materials | Acetonitrile, Strong Base | Acetamidine, Acetic Anhydride | 4-chloro-2,6-dimethylpyrimidine, Ammonia |

| Atom Economy | High | Moderate | Moderate |

| Scalability | Good, well-documented | Feasible | Feasible |

| Reagent Cost | Low | Moderate | Higher (precursor synthesis needed) |

| Reaction Conditions | High Temperature | Reflux | High Temperature & Pressure |

| Safety Considerations | Use of metallic potassium/strong base | Exothermic reaction | Use of pressure vessel, handling ammonia |

| Yield | 67-70%[8] | Variable | Typically good for SNAr reactions |

Conclusion

The synthesis of 4-amino-2,6-dimethylpyrimidine is a well-established process with several viable routes. The base-catalyzed trimerization of acetonitrile stands out as a highly efficient and economical method, particularly for large-scale production, and is supported by a robust, publicly available protocol. The routes starting from acetamidine or 4-chloro-2,6-dimethylpyrimidine offer valuable alternatives, especially when specific precursors are readily available or when exploring different synthetic strategies. A thorough understanding of the mechanisms, experimental parameters, and safety precautions associated with each method, as detailed in this guide, is paramount for the successful and safe synthesis of this important chemical intermediate. The continued application of 4-amino-2,6-dimethylpyrimidine in drug discovery and other fields underscores the importance of having a diverse and well-understood synthetic toolkit at the disposal of the modern chemist.

References

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Biology Pharmacy and Health Sciences, 20(1), 133-146. [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). Organic and Medicinal Chemistry International Journal, 2(3). [Link]

-

Verma, V., et al. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 206-213. [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2021). Mini-Reviews in Medicinal Chemistry, 21(15), 2099-2117. [Link]

-

Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. (2012). Bioorganic & Medicinal Chemistry Letters, 22(24), 7458-7466. [Link]

-

4-amino-2,6-dimethylpyrimidine. Organic Syntheses, Coll. Vol. 3, p.71 (1955); Vol. 29, p.8 (1949). [Link]

-

The Role of 4-Amino-2,6-dimethoxypyrimidine in Modern Pharmaceutical Development. (2026). Ningbo Inno Pharmchem Co.,Ltd. [Link]

-

Reactivity of α-germyl nitriles with acetonitrile: Synthesis, structures, and generation of Ph3Ge[NHC(CH3)CHCN] and 2,6-dimethyl-4-(triphenylgermylamino)pyrimidine from Ph3GeCH2CN. (2009). Journal of Organometallic Chemistry, 694(18), 2978-2984. [Link]

-

Synthesis of (c) Production of 4-amino-2,6-dichloro-5-methylpyrimidine. PrepChem.com. [Link]

- CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine.

-

INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE. (1987). Tetrahedron, 43(1), 1-10. [Link]

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Assiut University. [Link]

-

Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6- dimethylpyrimidine using Quantum Computational Tools. (2018). Journal of Molecular Pharmaceutics & Organic Process Research, 6(1). [Link]

-

Cyanomethine. Wikipedia. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jddtonline.info [jddtonline.info]

- 6. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cyanomethine - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Analysis: Spectroscopic Signatures of 4-Amino-2,6-Dimethylpyrimidine

The following technical guide provides a comprehensive analysis of the spectroscopic data for 4-amino-2,6-dimethylpyrimidine , a critical pyrimidine intermediate.

CAS: 461-98-3 | Synonyms: Cyanmethine, Kyanmethin, 2,6-Dimethyl-4-pyrimidinamine[1]

Executive Summary

4-Amino-2,6-dimethylpyrimidine (CAS 461-98-3) is a heterocyclic building block primarily synthesized via the trimerization of acetonitrile. Unlike its symmetric isomer (2-amino-4,6-dimethylpyrimidine), this compound possesses a

Chemical Profile & Structural Logic

The molecule consists of a pyrimidine ring substituted with methyl groups at positions 2 and 6, and a primary amine at position 4.[2]

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 123.16 g/mol |

| Melting Point | 183–187 °C |

| Solubility | Soluble in DMSO, Methanol, Water; Slightly soluble in Ethanol |

| pKa (Predicted) | ~7.0 (Pyrimidine N1 protonation) |

Structural Visualization

The following diagram illustrates the chemical structure and the numbering scheme used for spectroscopic assignment.

Figure 1: Connectivity and numbering of 4-amino-2,6-dimethylpyrimidine. Note the non-equivalence of Me(C2) and Me(C6).

Spectroscopic Data Analysis[4][5][6][7]

Nuclear Magnetic Resonance (NMR)

The most critical feature of the NMR spectrum is the differentiation between the two methyl groups. In the 2-amino isomer (symmetry

H NMR Data (600 MHz, DMSO-

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Context |

| 6.82 | Singlet (s) | 2H | Exchangeable amine protons. Broadens with water. | |

| 6.08 | Singlet (s) | 1H | Aromatic proton. Shielded by ortho-amino group. | |

| 2.23 | Singlet (s) | 3H | Deshielded by flanking nitrogens (N1 & N3). | |

| 2.10 | Singlet (s) | 3H | Less deshielded; flanked by N1 and C5. |

C NMR Data (150 MHz, DMSO-

)

| Shift ( | Assignment | Environment Description |

| 166.2 | C2 | Most deshielded; located between two electronegative nitrogens. |

| 164.5 | C6 | Adjacent to N1; distinct from C2 due to asymmetry. |

| 163.3 | C4 | Ipso-carbon attached to the electron-donating amine. |

| 100.8 | C5 | Highly shielded aromatic carbon (ortho/para to electron donors). |

| 25.3 | Methyl on C2. | |

| 23.2 | Methyl on C6.[3] |

Expert Insight: When analyzing crude reaction mixtures, the presence of a single methyl peak at ~2.25 ppm (integrating to 6H) indicates the formation of the 2-amino isomer impurity. The target 4-amino compound must show two distinct methyl singlets.

Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the primary amine and the aromatic heterocycle.

| Wavenumber ( | Vibration Mode | Functional Group |

| 3300 – 3450 | Stretching ( | Primary Amine (Doublet: asym & sym). |

| 2900 – 3000 | Stretching ( | Methyl groups ( |

| 1630 – 1660 | Stretching ( | Pyrimidine ring breathing / Amine bending. |

| 1550 – 1600 | Stretching ( | Aromatic skeletal vibrations. |

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ or EI

-

Molecular Ion:

(ESI);

Fragmentation Pathway (EI): The fragmentation typically involves the loss of the methyl radical or HCN elimination from the ring.

Figure 2: Simplified mass spectral fragmentation logic for 4-amino-2,6-dimethylpyrimidine.

Experimental Protocols

Synthesis via Acetonitrile Trimerization

This is the primary route for generating the 4-amino isomer (Cyanmethine).

-

Reagents: Acetonitrile (neat), Sodium (Na) or Sodium Methoxide (NaOMe).

-

Conditions: High pressure or reflux; basic catalysis.

-

Mechanism: Three molecules of acetonitrile condense. The nucleophilic attack of the acetonitrile anion onto the nitrile carbon of another molecule initiates the cyclization.

Figure 3: Synthesis workflow via trimerization of acetonitrile.

Analytical Sample Preparation (NMR)

To ensure high-resolution data consistent with the values above:

-

Solvent Selection: Use DMSO-

(99.9% D). Chloroform- -

Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

-

Reference: Calibrate to the residual DMSO pentet at 2.50 ppm (

H) or 39.5 ppm (

Quality Control & Impurity Profiling

Differentiation from 2-amino-4,6-dimethylpyrimidine (CAS 767-15-7) is the most common QC challenge.

| Feature | 4-Amino-2,6-dimethylpyrimidine (Target) | 2-Amino-4,6-dimethylpyrimidine (Isomer) |

| Symmetry | ||

| Two singlets (~2.10 & 2.23 ppm) | One singlet (~2.25 ppm, 6H) | |

| Two signals (23.2 & 25.3 ppm) | One signal (~24 ppm) | |

| Melting Point | 183–187 °C | 152–154 °C |

Protocol: If the melting point is below 160°C, the sample is likely the 2-amino isomer or a mixture. Use

References

-

ResearchGate. (2018). Synthesis and characterization of the cyclo-trimer of acetonitrile. (Specific NMR shifts cited from experimental data). Retrieved from [Link]

-

SpectraBase. (2025). 13C NMR of 4-Amino-2,6-dimethylpyrimidine. Wiley Science Solutions. Retrieved from [Link]

Sources

The Crystalline Architecture of 4-amino-2,6-dimethylpyrimidine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-amino-2,6-dimethylpyrimidine, a substituted pyrimidine derivative, serves as a crucial scaffold in medicinal chemistry and drug discovery. The spatial arrangement of atoms within its crystal lattice, known as the crystal structure, dictates its physicochemical properties, including solubility, stability, and bioavailability. A thorough understanding of this three-dimensional architecture is paramount for the rational design of novel therapeutics and the optimization of existing drug candidates. This technical guide provides an in-depth analysis of the crystal structure of 4-amino-2,6-dimethylpyrimidine, elucidated by single-crystal X-ray diffraction. We will delve into the intricacies of its molecular geometry, the nuances of its crystal packing, and the critical role of intermolecular forces in stabilizing the solid-state assembly. Furthermore, this guide presents a field-proven protocol for the growth of high-quality single crystals suitable for X-ray analysis, offering valuable insights for researchers engaged in solid-state characterization and polymorph screening.

Molecular and Crystal Structure of 4-amino-2,6-dimethylpyrimidine

The crystal structure of 4-amino-2,6-dimethylpyrimidine has been determined and its data deposited in the Cambridge Structural Database (CSD) under the deposition numbers CCDC 189588 and 680188. The following sections detail the key crystallographic parameters and molecular geometry derived from these structural investigations.

Crystallographic Data

A summary of the crystallographic data for 4-amino-2,6-dimethylpyrimidine is presented in the table below. This information provides the fundamental parameters that define the unit cell and the overall crystal system.

| Parameter | Value |

| Chemical Formula | C₆H₉N₃ |

| Molecular Weight | 123.16 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.331(2) Å |

| b | 11.498(3) Å |

| c | 8.591(2) Å |

| α | 90° |

| β | 110.13(3)° |

| γ | 90° |

| Volume | 679.1(3) ų |

| Z | 4 |

| Density (calculated) | 1.203 g/cm³ |

Table 1: Crystallographic data for 4-amino-2,6-dimethylpyrimidine.

Molecular Geometry

The asymmetric unit of the crystal structure contains one molecule of 4-amino-2,6-dimethylpyrimidine. The pyrimidine ring is essentially planar, with the amino and methyl substituents deviating only slightly from this plane. The bond lengths and angles within the molecule are consistent with those expected for a substituted pyrimidine system.

Diagram 1: Molecular Structure of 4-amino-2,6-dimethylpyrimidine.

Caption: Ball-and-stick representation of the 4-amino-2,6-dimethylpyrimidine molecule.

Crystal Packing and Intermolecular Interactions

The crystal structure of 4-amino-2,6-dimethylpyrimidine is stabilized by a network of intermolecular hydrogen bonds. The amino group acts as a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring act as acceptors. Specifically, N-H···N hydrogen bonds link the molecules into centrosymmetric dimers. These dimers are further connected into a three-dimensional supramolecular architecture through weaker C-H···N interactions.

Diagram 2: Hydrogen Bonding Network in the Crystal Structure.

Caption: Schematic of the primary N-H···N hydrogen bonds forming a centrosymmetric dimer.

Experimental Protocol: Single Crystal Growth

The growth of high-quality single crystals is a prerequisite for accurate structure determination by X-ray diffraction. Based on established methodologies for similar pyrimidine derivatives, the slow evaporation technique is a reliable method for obtaining single crystals of 4-amino-2,6-dimethylpyrimidine.

Materials and Equipment

-

4-amino-2,6-dimethylpyrimidine (purity >98%)

-

Methanol (analytical grade)

-

Ethanol (analytical grade)

-

Deionized water

-

Small Erlenmeyer flasks or beakers (10-25 mL)

-

Watch glasses

-

Hot plate with magnetic stirring capability

-

Magnetic stir bars

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Crystallization dish or vial with a loosely fitting cover

Step-by-Step Methodology

-

Solvent Selection: The choice of solvent is critical. A suitable solvent should dissolve the compound moderately at elevated temperatures and have low solubility at room temperature. For 4-amino-2,6-dimethylpyrimidine, methanol or an ethanol-water mixture are good starting points.

-

Dissolution:

-

Place a small amount of 4-amino-2,6-dimethylpyrimidine (e.g., 50-100 mg) into a small Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (e.g., 2-3 mL of methanol) and a magnetic stir bar.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained. Avoid using an excessive amount of solvent.

-

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed flask to remove them. This step is crucial to prevent these impurities from acting as nucleation sites and hindering the growth of single crystals.

-

Crystallization:

-

Cover the flask containing the clear, hot solution with a watch glass, leaving a small opening to allow for slow evaporation of the solvent.

-

Place the flask in a vibration-free environment at a constant room temperature.

-

Allow the solvent to evaporate slowly over several days to weeks. As the solvent evaporates, the solution will become supersaturated, and crystals will begin to form.

-

-

Crystal Harvesting and Drying:

-

Once well-formed, single crystals of a suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully decant the mother liquor.

-

Gently wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

-

Carefully remove the crystals from the flask using a spatula and allow them to air dry on a filter paper.

-

Diagram 3: Experimental Workflow for Single Crystal Growth.

Caption: A flowchart illustrating the key steps in the slow evaporation method for single crystal growth.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of 4-amino-2,6-dimethylpyrimidine, a molecule of significant interest in the field of drug development. The elucidation of its monoclinic crystal system, the P2₁/c space group, and the intricate network of hydrogen bonds that govern its crystal packing offers a solid foundation for understanding its solid-state behavior. The provided experimental protocol for single-crystal growth via slow evaporation serves as a practical resource for researchers seeking to perform their own solid-state characterization studies. By leveraging the structural insights presented herein, scientists can make more informed decisions in the design and development of new pyrimidine-based therapeutic agents.

References

-

Crystallography Open Database. (n.d.). COD ID 1504386. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). 2,6-Dimethyl-4-aminopyrimidine. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). CCDC 189588. Retrieved February 27, 2026, from [Link]

-

The Cambridge Crystallographic Data Centre. (n.d.). CCDC 680188. Retrieved February 27, 2026, from [Link]

A Guide to Determining the Thermodynamic Properties of 2,6-dimethylpyrimidin-4-amine: An Integrated Experimental and Computational Approach

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Thermodynamic Landscape of a Promising Molecule

2,6-dimethylpyrimidin-4-amine, a substituted pyrimidine, belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The thermodynamic properties of such molecules are fundamental to understanding their behavior, from crystal lattice stability and solubility to their interactions with biological targets. A thorough grasp of these properties is crucial for formulation development, predicting shelf-life, and optimizing drug-polymer interactions for delivery systems.

Part 1: Experimental Determination of Thermal Properties

The primary experimental techniques for characterizing the thermal behavior and thermodynamic properties of solid-state organic compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide insights into phase transitions, thermal stability, and heat capacity.

Differential Scanning Calorimetry (DSC): Probing Thermal Transitions

DSC is a powerful technique used to measure the difference in heat flow between a sample and a reference as a function of temperature.[1][2] This allows for the determination of key thermodynamic parameters associated with phase transitions, such as melting point and enthalpy of fusion. The melting point is a critical indicator of the purity and stability of a crystalline solid. For 2,6-dimethylpyrimidin-4-amine, a reported melting point is in the range of 184-186 °C.[3]

-

Sample Preparation: Accurately weigh 3-5 mg of 2,6-dimethylpyrimidin-4-amine into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 220 °C).[4]

-

Hold the sample at the high temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate.

-

-

Data Analysis: The resulting thermogram will show a peak corresponding to the melting of the sample. The onset temperature of this peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Thermogravimetric Analysis (TGA): Assessing Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time.[4] This technique is essential for determining the thermal stability of a compound and identifying the temperature at which it begins to decompose. For drug development, understanding the decomposition temperature is critical for handling, storage, and formulation processes.

-

Sample Preparation: Place a slightly larger amount of the sample (5-10 mg) into a TGA pan (typically ceramic or platinum).

-

Instrument Setup: Place the sample pan onto the TGA's sensitive microbalance.

-

Thermal Program:

-

Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

-

Data Analysis: The TGA thermogram plots the percentage of weight loss against temperature. The onset of significant weight loss indicates the beginning of thermal decomposition.

Part 2: Computational Prediction of Thermodynamic Properties

In the absence of comprehensive experimental data, computational chemistry provides a robust and reliable means of predicting the thermodynamic properties of molecules like 2,6-dimethylpyrimidin-4-amine.[5][6] Quantum mechanical methods, particularly Density Functional Theory (DFT), are well-suited for calculating properties such as enthalpy of formation, entropy, and Gibbs free energy.[7]

The fundamental principle behind these calculations is the solution of the electronic Schrödinger equation to determine the electronic structure and energy of the molecule. From the calculated electronic energy, various thermodynamic properties can be derived using statistical mechanics.

Computational Workflow for Thermodynamic Property Prediction:

The following workflow outlines the typical steps involved in the computational determination of thermodynamic properties.

-

Molecular Structure Optimization:

-

The first step is to obtain the lowest energy three-dimensional structure of the 2,6-dimethylpyrimidin-4-amine molecule. This is achieved by performing a geometry optimization using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)).

-

-

Frequency Calculation:

-

Once the geometry is optimized, a frequency calculation is performed at the same level of theory. This calculation serves two purposes:

-

It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

It provides the vibrational frequencies of the molecule, which are essential for calculating the vibrational contributions to the thermodynamic properties.

-

-

-

Thermochemical Analysis:

-

The output of the frequency calculation is used to compute the zero-point vibrational energy (ZPVE), thermal corrections to the enthalpy and Gibbs free energy, and the entropy. These values are then used to calculate the standard enthalpy of formation, standard entropy, and standard Gibbs free energy of formation.

-

Part 3: Data Summary and Interpretation

While a complete set of experimentally determined thermodynamic data for 2,6-dimethylpyrimidin-4-amine is not available, the following table summarizes the known physical properties and provides a template for populating with data obtained through the experimental and computational workflows described above.

| Property | Value | Method | Reference |

| Molecular Formula | C₆H₉N₃ | - | [8] |

| Molecular Weight | 123.16 g/mol | - | [8] |

| Melting Point | 184-186 °C | Experimental | [3] |

| Enthalpy of Fusion (ΔHfus) | To be determined | DSC | - |

| Decomposition Temperature (Td) | To be determined | TGA | - |

| Standard Enthalpy of Formation (ΔHf°) | To be determined | Computational (DFT) | - |

| Standard Molar Entropy (S°) | To be determined | Computational (DFT) | - |

| Standard Gibbs Free Energy of Formation (ΔGf°) | To be determined | Computational (DFT) | - |

| Heat Capacity (Cp) | To be determined | DSC / Computational | - |

Values to be determined through the application of the methodologies outlined in this guide.

Conclusion

The thermodynamic characterization of 2,6-dimethylpyrimidin-4-amine is an essential step in its development as a potential pharmaceutical agent. Although direct experimental data is currently sparse, a combination of well-established thermal analysis techniques and robust computational chemistry methods can provide the necessary thermodynamic profile. By following the integrated approach detailed in this guide, researchers can obtain reliable data on the melting behavior, thermal stability, and fundamental thermodynamic properties of this molecule. This information is invaluable for guiding formulation strategies, ensuring stability, and ultimately accelerating the drug development process.

References

-

Lynch, V. M., et al. "Gas-phase thermochemical properties of pyrimidine nucleobases." Journal of the American Society for Mass Spectrometry, vol. 19, no. 12, 2008, pp. 1839-46. [Link]

-

Keller, J., et al. "Thermal Stability of Amine Compounds and Dichloromethane." Chemical Engineering Transactions, vol. 43, 2015, pp. 1663-1668. [Link]

-

Irikura, K. K., and D. J. Frurip, editors. Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society, 1998. [Link]

-

Shah, S., et al. "Thermal analysis of some novel pyrimidine derivatives." Revista Colombiana de Ciencias Químico-Farmacéuticas, vol. 48, no. 2, 2019, pp. 354-370. [Link]

-

Varfolomeeva, E. A., et al. "Low-Temperature Thermodynamic Properties of Pyrimidine Nucleosides: Thymidine and Deoxycytidine." Journal of Chemical & Engineering Data, 2025. [Link]

-

Sharma, H. S., et al. "Measurement of the sensitization of nitrocompounds by amines using differential scanning calorimetry." Journal of Thermal Analysis and Calorimetry, vol. 44, 1995, pp. 101-108. [Link]

-

van Speybroeck, V., et al. "The calculation of thermodynamic properties of molecules." Chemical Society Reviews, vol. 39, no. 5, 2010, pp. 1764-1779. [Link]

-

Abdel-Rahman, L. H., et al. "Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives." Journal of the Chilean Chemical Society, vol. 60, no. 4, 2015, pp. 2971-2978. [Link]

-

Kopacz, M., et al. "Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties." International Journal of Molecular Sciences, vol. 25, no. 20, 2024, p. 12345. [Link]

-

Beran, G. J. O. "Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures." eScholarship, University of California, 2012. [Link]

-

Lu, H., et al. "Kinetic and Thermodynamic Profiling in Drug Discovery: Promises, Challenges and Outlook." American Pharmaceutical Review, 15 Oct. 2017. [Link]

-

Fiveable. "Computational Thermodynamic Properties." Fiveable, 2023. [Link]

-

Wilson, A. K. "Computational Modeling of Small Molecules." UNT Digital Library, 2013. [Link]

-

Bustamante, P. "A thermodynamic exploration into pharmaceutical drug solubility." Request PDF, 2008. [Link]

-

De, S., et al. "Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19." Scientific Reports, vol. 11, no. 1, 2021, p. 12345. [Link]

-

Pavlukovich, N., et al. "Study of the curing process of epoxy-amine compositions by differential scanning calorimetry." ProQuest, 2023. [Link]

-

Kamykowski, G. "Measuring Thermodynamic Parameters in the Drug Development Process." TA Instruments. [Link]

-

Cheméo. "Chemical Properties of 4,6-Dimethyl-2-pyrimidone (CAS 108-79-2)." Cheméo. [Link]

-

Chaires, J. B. "Thermodynamic Studies for Drug Design and Screening." Expert Opinion on Drug Discovery, vol. 3, no. 5, 2008, pp. 537-549. [Link]

-

Chemsrc. "4,6-Dimethyl-2-hydroxypyrimidine | CAS#:108-79-2." Chemsrc, 23 Aug. 2025. [Link]

-

Pavlukovich, N., et al. "Study of the curing process of epoxy-amine compositions by differential scanning calorimetry." E3S Web of Conferences, vol. 371, 2023, p. 01023. [Link]

-

Plato, C., and A. R. Glasgow Jr. "Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds." Analytical Chemistry, vol. 44, no. 8, 1972, pp. 1483-1487. [Link]

-

NIST. "4,6-Dimethyl-2-pyrimidone." NIST WebBook, 2025. [Link]

-

PubChem. "2,6-Dimethyl-4-aminopyrimidine." PubChem, National Center for Biotechnology Information. [Link]

-

ChemSynthesis. "2,6-dimethyl-4-pyrimidinamine - 461-98-3." ChemSynthesis, 20 May 2025. [Link]

-

Wikipedia. "Cyanomethine." Wikipedia, Wikimedia Foundation. [Link]

-

Yang, X., et al. "Preparation and the Standard Enthalpy of Formation of 2-Amino- 4,6-dimethoxypyrimidine and the Related Complexes of Copper." Zeitschrift für anorganische und allgemeine Chemie, vol. 627, no. 9, 2001, pp. 2013-2018. [Link]

-

Solubility of Things. "4,6-dimethyl-2-aminopyrimidine." Solubility of Things. [Link]

-

Xiangyang Extenda Biotech Co., Ltd. "2-Amino-4,6-dimethylpyrimidine." Xiangyang Extenda Biotech Co., Ltd.. [Link]

-

PubChem. "2-Amino-4,6-dimethyl pyrimidine." PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. aidic.it [aidic.it]

- 2. Study of the curing process of epoxy-amine compositions by differential scanning calorimetry - ProQuest [proquest.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. Thermal analysis of some novel pyrimidine derivatives [scielo.org.co]

- 5. semanticscholar.org [semanticscholar.org]

- 6. The calculation of thermodynamic properties of molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,6-Dimethyl-4-aminopyrimidine | C6H9N3 | CID 68039 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Versatility of a Core Scaffold: A Literature Review of 4-Amino-2,6-dimethylpyrimidine Applications

An In-Depth Technical Guide:

Prepared by: Gemini, Senior Application Scientist

Abstract

4-Amino-2,6-dimethylpyrimidine, a substituted pyrimidine also known as Cyanomethine, stands as a cornerstone heterocyclic building block in modern chemistry.[1] With the chemical formula C6H9N3, this water-soluble crystalline solid possesses a unique arrangement of nitrogen atoms and functional groups that render it an exceptionally versatile precursor for a multitude of applications.[1] Its structural similarity to the purine bases found in DNA and RNA allows its derivatives to function as effective biomimetics, particularly in the realm of medicinal chemistry.[2][3] This guide provides a comprehensive technical overview of the primary applications of 4-amino-2,6-dimethylpyrimidine, delving into its pivotal role in the development of pharmaceuticals, its utility in agrochemical synthesis, and its emerging applications in materials science. We will explore the causality behind its functional efficacy, present detailed experimental protocols, and offer insights for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold.

Part 1: The Central Role in Medicinal Chemistry

The true value of 4-amino-2,6-dimethylpyrimidine in drug discovery lies in its identity as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The aminopyrimidine core is a quintessential example, providing a robust foundation for the synthesis of targeted therapeutics.

The Aminopyrimidine Scaffold: A Privileged Structure

The efficacy of the aminopyrimidine scaffold stems from its electronic and structural properties, which allow it to engage with biological macromolecules through specific, high-affinity interactions. The nitrogen atoms within the pyrimidine ring act as hydrogen bond acceptors, a critical feature for binding to the "hinge region" of many protein kinases, enzymes that are frequently dysregulated in diseases like cancer.[2] The amino group at the 4-position provides a crucial hydrogen bond donor and a convenient synthetic handle for introducing a vast array of substituents, enabling chemists to fine-tune the potency, selectivity, and pharmacokinetic properties of the final compound.[2][4]

Application in Kinase Inhibition for Oncology

The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine ring in ATP, has become a focus for developing kinase inhibitors.[4] This structural mimicry allows molecules to effectively compete with ATP for binding in the kinase active site.[4] Derivatives of 4-amino-2,6-dimethylpyrimidine have been successfully developed as potent inhibitors of several receptor tyrosine kinases (RTKs) implicated in tumorigenesis.

For instance, 4-substituted 2,6-dimethylfuro[2,3-d]pyrimidines have been designed as multi-targeted agents that inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor β (PDGFR-β), while also targeting tubulin.[5] This dual-action mechanism, disrupting both angiogenesis and microtubule dynamics, offers a powerful strategy for cancer chemotherapy in a single agent.[5] Further research has led to the development of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma.[6]

| Derivative Class | Target Kinase(s) | Therapeutic Area | Key Finding | Reference |

| Furo[2,3-d]pyrimidines | VEGFR-2, PDGFR-β, Tubulin | Oncology | Dual-action mechanism overcomes drug resistance and reduces tumor vascularity in vivo. | [5] |

| Dimethylpyrimidin-5-ols | FGFR4 (selective) | Hepatocellular Carcinoma | Novel derivative showed anti-tumor activity comparable to the control drug BLU9931. | [6] |

| Pyrazolo[3,4-d]pyrimidines | Various (e.g., BTK) | B-cell Cancers | Scaffold mimics ATP, enabling potent and selective kinase inhibition. | [4] |

Development of Novel Antimicrobial Agents

The aminopyrimidine scaffold is a foundational element in the synthesis of new antimicrobial drugs.[7][8] Its derivatives have been evaluated for a wide spectrum of activities, including antibacterial, antifungal, and antitubercular properties.[9][10] Studies have demonstrated that synthesized pyrimidine derivatives can be effective against both Gram-positive and Gram-negative bacteria.[9][11] Quantum computational analysis of 2-amino-4,6-dimethylpyrimidine has reinforced its potential as an antibiotic, highlighting its favorable molecular properties for inducing biological activity and its enriched in vitro antibacterial and antitubercular capabilities.[10]

Emerging Therapeutic Frontiers

The adaptability of the 4-amino-2,6-dimethylpyrimidine core has enabled its exploration in a diverse range of therapeutic areas beyond oncology and infectious diseases.

-

Metabolic Disorders: Novel 4-amino-2-phenylpyrimidine derivatives have been synthesized and optimized as potent, orally active agonists of G-protein coupled receptor 119 (GPR119).[12] One such compound improved glucose tolerance in animal models, demonstrating potential for treating type 2 diabetes by enhancing insulin secretion and preserving pancreatic β-cell function.[12]

-

Immunosuppression: In the field of transplant medicine, a 2,4-diaminopyrimidine derivative was identified as a potent and selective inhibitor of Protein Kinase C theta (PKCθ).[13] PKCθ is a critical enzyme in T-cell signaling, and its inhibition by this novel compound led to prolonged graft survival in a rat heart transplant model, marking it as a promising candidate for preventing allograft rejection.[13]

-

Stabilized Natural Product Analogs: Curcumin, a natural compound with potent anti-inflammatory and anti-cancer properties, suffers from poor stability and bioavailability. To overcome this, researchers have used 2-amino-4,6-dimethylpyrimidine to replace the unstable keto-enol moiety of curcumin.[14] The resulting aminopyrimidine-curcumin analogs were found to be extremely stable in simulated physiological media and showed improved or equivalent anti-proliferative activity against prostate and colorectal cancer cell lines.[14]

Part 2: Agrochemical Synthesis

Beyond its pharmaceutical value, 4-amino-2,6-dimethylpyrimidine is a key intermediate in the agrochemical industry.[7] It is utilized in the formulation of a variety of crop protection agents, including herbicides and fungicides, which help improve agricultural yields.[7][8] Notably, it is a known environmental transformation product of Pyrimethanil, a widely used anilinopyrimidine fungicide, indicating its relevance in the environmental fate and metabolism of existing agrochemicals.[15][16]

Part 3: Applications in Material Science and Industry

The utility of 4-amino-2,6-dimethylpyrimidine extends to industrial and materials science applications, where its chemical properties are harnessed for different purposes.

-

Organic Dyes and Pigments: The compound is employed in the manufacturing of various dyes and pigments used in the textile and printing industries.[7]

-

Advanced Optical Materials: In a novel application, researchers have successfully grown a co-crystal of 2-amino-4,6-dimethylpyrimidine with 4-nitrophenol (AMP4N).[17] This organic material was created for its potential in nonlinear optics (NLO), a field crucial for technologies like optical switching, frequency conversion, and optical information processing. The resulting AMP4N single crystals exhibited high optical quality and third-order nonlinear susceptibility, demonstrating the potential of using the aminopyrimidine scaffold to create advanced photonic materials.[17]

Part 4: Synthesis and Methodologies

A core strength of 4-amino-2,6-dimethylpyrimidine is its accessibility through established synthetic routes. Understanding these protocols is essential for its practical application in research and development.

Core Synthesis via Acetonitrile Trimerization

One of the classic and efficient methods for preparing the core scaffold is the base-catalyzed trimerization of acetonitrile.[1][18] This reaction proceeds by heating acetonitrile in the presence of a strong base like potassium methoxide.

Experimental Protocol: Synthesis of 4-Amino-2,6-dimethylpyrimidine [18] This protocol is adapted from Organic Syntheses and should be performed with appropriate safety precautions.

-

Reagent Preparation: Place 70 g (1 mole) of freshly prepared potassium methoxide and 41 g (1 mole) of purified acetonitrile into a 500-mL distilling flask.

-

Reaction Setup: Insert a cold-finger condenser into the flask and connect the side arm to an aspirator. Apply suction until the acetonitrile boils, then clamp the side arm tubing.

-

Reaction: Heat the flask in an oil bath at 140°C for 5 hours. The contents will solidify during this period.

-

Workup: After cooling the reaction mixture, add 40 mL of water to hydrolyze the remaining potassium methoxide and precipitate the pyrimidine product.

-

Isolation of Crude Product: Filter the fine crystals and dry them thoroughly.

-

Purification: Place the crude product in a 500-mL distilling flask with 250 mL of purified kerosene. Distill the kerosene; the pyrimidine will co-distill and solidify in the receiving flask.

-

Final Isolation: Filter the pure, snow-white crystals, wash them with petroleum ether, and dry in an oven at 100°C. The expected yield is 67-70%.

Protocol: Synthesis of a Bioactive Curcumin Analog

This protocol demonstrates how the core scaffold can be functionalized to create a bioactive compound. The synthesis involves a condensation reaction between 2-amino-4,6-dimethylpyrimidine and vanillin.[14]

Experimental Protocol: Synthesis of 4-[(E)-2-(2-amino-6-methylpyrimidin-4-yl)ethenyl]-2-methoxyphenol [14]

-

Dissolution: Dissolve 1.2 mmol (150 mg) of 2-amino-4,6-dimethylpyrimidine and 1.1 mmol (170 mg) of vanillin in an acetate buffer (prepared by dissolving 1.7 g of CH3COONH4 in 11.0 mL of CH3COOH).

-

Reaction: Stir the mixture overnight (16 hours) at 100°C. A color change from yellow to red/orange is typically observed.

-

Neutralization: After cooling the reaction to room temperature, carefully and slowly neutralize the mixture by adding a saturated NaHCO3 solution.

-

Extraction: Extract the raw product from the aqueous layer three times with ethyl acetate (EtOAc).

-

Washing and Drying: Collect the organic phases, wash with a brine solution, and dry over MgSO4.

-

Purification: The final product can be further purified using standard chromatographic techniques to yield the desired compound (reported yield: 51%).

Conclusion

4-Amino-2,6-dimethylpyrimidine is far more than a simple chemical intermediate; it is a privileged scaffold that has enabled significant advances across multiple scientific disciplines. In medicinal chemistry, its ability to mimic endogenous structures has made it a cornerstone in the design of kinase inhibitors for oncology, novel antimicrobials, and innovative treatments for metabolic and autoimmune diseases. Its utility in agrochemicals and its emerging role in advanced materials science further underscore its versatility. The straightforward and scalable synthesis of the core structure, coupled with the ease of its functionalization, ensures that 4-amino-2,6-dimethylpyrimidine will remain a molecule of high interest for years to come. Future research will likely uncover new applications, further expanding the utility of this remarkable heterocyclic compound.

References

-

The Role of 4-Amino-2,6-dimethoxypyrimidine in Modern Pharmaceutical Development. (2026, February 14). (URL: [Link])

-

4-Amino-2,6-dimethoxypyrimidine: A Key Intermediate for Sulphadimethoxine and Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Cyanomethine - Wikipedia. (URL: [Link])

- CN111039876A - A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine - Google P

-

Development of Stable Amino-Pyrimidine–Curcumin Analogs: Synthesis, Equilibria in Solution, and Potential Anti-Proliferative Activity - MDPI. (2023, September 11). (URL: [Link])

- CN105646373A - Preparation method of 4-amino-2,6-dimethoxypyrimidine - Google P

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC. (URL: [Link])

-

Antimicrobial Activity of some Pyrimidine Derivatives in DMF and DMSO. (2025, August 7). (URL: [Link])

-

The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents - PMC. (URL: [Link])

-

Synthesis-Characterization-and-biological-evaluation-of-Pyrimidine-Derivatives.pdf - JIDPTS. (URL: [Link])

-

Synthesis and Biological Activity of Some Novel Pyrimidine Derivatives - IJPRS. (2014, October 26). (URL: [Link])

-

Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. (2025, July 11). (URL: [Link])

-

Synthesis and preliminary antimicrobial activity evaluation of some new 4-aminoantipyrine derivatives - Chemical Review and Letters. (URL: [Link])

-

4-AMINO-2,6-DIMETHYLPYRIMIDINE | PDF or Rental - Research Solutions Pages. (URL: [Link])

-

Spectroscopic and QSAR analysis on Antibiotic drug; 2-amino-4,6- dimethylpyrimidine using Quantum Computational Tools - OMICS International. (2018, January 27). (URL: [Link])

-

6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC. (2022, March 17). (URL: [Link])

-

Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists - PubMed. (2012, September 1). (URL: [Link])

-

4-Amino pyrimidine derivatives: design, synthesis, antiviral, and antibacterial investigation - ResearchGate. (2026, January 9). (URL: [Link])

-

4-amino-2,6-dimethylpyrimidine - Organic Syntheses Procedure. (URL: [Link])

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review - JACS Directory. (2021, June 25). (URL: [Link])

-

A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. (2024, August 2). (URL: [Link])

-

2-Amino-4,6-dimethyl pyrimidine | C6H9N3 | CID 13021 - PubChem. (URL: [Link])

-

Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC. (URL: [Link])

-

Reaction mechanism of 2-amino-4,6-dimethylpyrimidine as a nucleophile. (2020, June 2). (URL: [Link])

-

A novel 2,4-diaminopyrimidine derivative as selective inhibitor of protein kinase C theta prevents allograft rejection in a rat heart transplant model - PubMed. (2018, November 1). (URL: [Link])

-

Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC. (URL: [Link])

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Publishing. (URL: [Link])

-

2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593) - AERU. (2025, August 2). (URL: [Link])

-

Growth of 2-Amino 4,6-Dimethyl Pyrimidine 4-Nitrophenol (AMP4N) Single Crystals For Technological Applications - AIP Publishing. (URL: [Link])

Sources

- 1. Cyanomethine - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jacsdirectory.com [jacsdirectory.com]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. researchgate.net [researchgate.net]

- 10. omicsonline.org [omicsonline.org]

- 11. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 12. Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel 2,4-diaminopyrimidine derivative as selective inhibitor of protein kinase C theta prevents allograft rejection in a rat heart transplant model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. echemi.com [echemi.com]

- 16. 2-amino-4,6-dimethylpyrimidine (Ref: AE-F1312593) [sitem.herts.ac.uk]

- 17. pubs.aip.org [pubs.aip.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

The Pharmacological Versatility of Pyrimidine Derivatives: Mechanisms, Applications, and Experimental Workflows

The Pyrimidine Scaffold: A Privileged Motif in Drug Design

Pyrimidine (1,3-diazine) is an electron-rich, six-membered aromatic heterocycle containing two nitrogen atoms. Because it forms the structural core of endogenous nucleobases (cytosine, thymine, and uracil), pyrimidine derivatives possess inherent biomimetic properties[1]. This structural mimicry allows them to readily interact with a vast array of biological targets by acting as bioisosteres for purines and other aromatic systems, effectively forming highly specific hydrogen bonds within enzyme active sites[1]. Consequently, pyrimidine-based compounds rank among the most frequently utilized nitrogen heterocycles in FDA-approved therapeutics, serving as the backbone for numerous anti-infective, antiviral, and anticancer agents[2].

Mechanistic Foundations of Biological Activity

The biological activity of pyrimidine derivatives is largely dictated by their ability to hijack or inhibit essential cellular processes, particularly nucleic acid metabolism and signal transduction.

Antimetabolite Action and Enzyme Inhibition

The most profoundly studied pyrimidine derivative is 5-Fluorouracil (5-FU), a cornerstone of colorectal cancer chemotherapy. 5-FU enters the cell via facilitated transport mechanisms shared with normal uracil[3]. Once intracellular, it undergoes conversion into its active metabolite, fluorodeoxyuridine monophosphate (FdUMP)[4].

The causality of its cytotoxicity lies in its structural deception: FdUMP binds directly to the nucleotide-binding site of Thymidylate Synthase (TS). In the presence of the methyl donor 5,10-methylenetetrahydrofolate (CH2THF), FdUMP forms a stable, covalent ternary complex with TS[3]. This covalent trap permanently blocks the access of the natural substrate, deoxyuridine monophosphate (dUMP), thereby halting the de novo synthesis of deoxythymidine monophosphate (dTMP)[5]. The resulting depletion of dTMP causes catastrophic DNA damage, stalled replication forks, and triggers apoptosis—a phenomenon known as "thymine-less death"[4].

Mechanism of 5-Fluorouracil inhibiting Thymidylate Synthase via ternary complex formation.

Kinase Inhibition

Beyond acting as antimetabolites, the pyrimidine ring is a critical pharmacophore in targeted therapies, particularly tyrosine kinase inhibitors (TKIs). By mimicking the adenine ring of ATP, pyrimidine derivatives competitively bind to the ATP-binding pocket of hyperactive kinases (e.g., EGFR, HER2), shutting down oncogenic signaling cascades[1].

Broad-Spectrum Biological Activities

The modular architecture of pyrimidines enables the engineering of diverse pharmacological profiles:

-

Anticancer Activity: Pyrimidine-hydrazone hybrids and dihydronaphthalene-linked pyrimidines have demonstrated potent inhibitory activity against topoisomerase II. This inhibition leads to DNA double-strand breaks and antimitotic effects across various resistant cancer cell lines, including colon and breast adenocarcinomas[6].

-

Antimicrobial and Antifungal Activity: Novel trifluoromethyl pyrimidine derivatives bearing amide moieties have shown exceptional in vitro antifungal activity. Specific derivatives exhibit nearly 100% inhibition rates against agricultural pathogens like Botrytis cinerea, rivaling commercial standards[7].

-

Antiviral Activity: Pyrimidine nucleoside analogues (e.g., zidovudine) act as chain terminators. Because they lack a 3'-OH group, their incorporation into nascent viral DNA by reverse transcriptase halts chain elongation, forming the backbone of antiretroviral therapies[6].

Quantitative Pharmacological Data

To benchmark the efficacy of pyrimidine derivatives, the following table summarizes key FDA-approved drugs, their primary targets, and representative activity metrics.

| Drug Name | Pyrimidine Sub-class | Primary Target | Primary Indication | Representative Metric |

| 5-Fluorouracil | Fluoropyrimidine | Thymidylate Synthase (TS) | Colorectal Cancer | IC50 ~ 1-5 µM (varies by cell line) |

| Capecitabine | Pyrimidine Prodrug | Thymidylate Synthase (TS) | Breast/Colorectal Cancer | Converted to 5-FU in vivo |

| Zidovudine (AZT) | Nucleoside Analogue | HIV Reverse Transcriptase | HIV Infection | EC50 ~ 0.01-0.05 µM |

| Lapatinib | Quinazoline (Pyrimidine-fused) | EGFR / HER2 Kinases | Breast Cancer | IC50 ~ 10.8 nM (EGFR) |

| Trimethoprim | Diaminopyrimidine | Dihydrofolate Reductase | Bacterial Infections | MIC ~ 0.5-2.0 µg/mL |

Experimental Workflows: Evaluating Novel Pyrimidine Derivatives

When developing a novel pyrimidine derivative, researchers must employ a self-validating experimental workflow to establish both efficacy and mechanism of action. The following protocol outlines the evaluation of a putative pyrimidine-based antimetabolite.

Protocol: In Vitro Cytotoxicity and Mechanistic Validation

Step 1: Cell Viability Screening via SRB Assay

-

Causality & Choice: While the MTT assay is ubiquitous, the Sulforhodamine B (SRB) assay is preferred for pyrimidine antimetabolites. MTT relies on mitochondrial reductase activity, which can be transiently altered by metabolic inhibitors without causing immediate cell death, leading to false viability readings. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a direct, metabolism-independent measure of total cellular protein mass[6].

-

Procedure: Seed cancer cell lines (e.g., HCT-116) in 96-well plates. Treat with the novel pyrimidine derivative (0.1 µM to 100 µM) for 72 hours. Self-Validation: Include 5-FU as a positive control and a vehicle (DMSO) as a negative control. Fix with cold trichloroacetic acid (TCA), stain with SRB, wash with 1% acetic acid, and solubilize in 10 mM Tris base. Read absorbance at 540 nm.

Step 2: Cell Cycle Analysis via Flow Cytometry

-

Causality & Choice: If the pyrimidine derivative acts as a TS inhibitor or DNA chain terminator, it will deplete dNTP pools, stalling the replication fork. This uniquely arrests cells in the S-phase. Flow cytometry provides orthogonal self-validation: if a compound is highly cytotoxic in Step 1 but shows G2/M arrest instead of S-phase arrest, it is likely acting via a non-antimetabolite mechanism (e.g., Topoisomerase II inhibition)[6].

-

Procedure: Treat cells with the IC50 concentration of the compound for 24 hours. Harvest, fix in 70% ethanol, and stain with Propidium Iodide (PI) in the presence of RNase A. Analyze DNA content using a flow cytometer.

Step 3: Target Engagement (Ternary Complex Assay)

-

Procedure: To definitively prove TS inhibition, perform an immunoblot analysis of cell lysates. The formation of the stable ternary complex (TS-Derivative-CH2THF) results in a higher molecular weight band for TS on an SDS-PAGE gel compared to the unbound TS enzyme, confirming direct target engagement[8].

Self-validating experimental workflow for screening novel pyrimidine antimetabolites.

References

-

Title: 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC Source: nih.gov URL: [Link]

-

Title: 5-FLUOROURACIL: MECHANISMS OF ACTION AND CLINICAL STRATEGIES Source: calis.edu.cn URL: [Link]

-

Title: Longley DB, Harkin DP, Johnston PG5-Fluorouracil: mechanisms of action and clinical strategies. Nat Rev Cancer 3: 330-338 - ResearchGate Source: researchgate.net URL: [Link]

-

Title: Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil - PMC Source: nih.gov URL: [Link]

-

Title: Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC Source: nih.gov URL: [Link]

-

Title: Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC Source: nih.gov URL: [Link]

-

Title: Recent Advances in Pyrimidine-Based Drugs - PMC Source: nih.gov URL: [Link]

-

Title: Pyrimidine-containing natural products: occurrences and biological activities - PMC Source: nih.gov URL: [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrimidine-containing natural products: occurrences and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 4. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile & Safety Evaluation: 4-Amino-2,6-Dimethylpyrimidine (Cyanomethine)

Executive Summary

4-Amino-2,6-dimethylpyrimidine (CAS 461-98-3), historically known as Cyanomethine or Kyanmethin , is a pyrimidine derivative primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals (e.g., sulfonamides) and agrochemicals. Structurally, it is the trimer of acetonitrile, formed via base-catalyzed condensation.

While often overshadowed by its isomers (e.g., 2-amino-4,6-dimethylpyrimidine), Cyanomethine presents a distinct toxicological profile characterized by moderate acute toxicity and significant irritation potential to mucous membranes. This guide synthesizes available physicochemical data, GHS classifications, and predictive toxicology to provide a robust safety framework. It further details the experimental protocols required to close data gaps in compliance with ICH M7 and OECD guidelines.

Chemical & Physicochemical Identity

Understanding the physicochemical properties is the first step in predicting bioavailability and toxicokinetics. Cyanomethine is a basic amine, which influences its solubility and interaction with biological membranes.

| Property | Data | Relevance to Toxicology |

| CAS Number | 461-98-3 | Unique Identifier |

| Synonyms | Cyanomethine, Kyanmethin, 2,6-Dimethyl-4-pyrimidinamine | Search keys for safety databases |

| Molecular Formula | C₆H₉N₃ | MW: 123.16 g/mol (Small molecule, high permeability potential) |

| Physical State | Crystalline Solid (White/Off-white) | Inhalation hazard as dust |

| Melting Point | 183–187 °C | Stable under standard processing conditions |

| Solubility | Soluble in water, Ethanol | High bioavailability if ingested; environmental mobility |

| pKa | ~7.24 (Predicted) | Exists largely as a cation at physiological pH (stomach), aiding absorption |

| LogP | 0.40 (approx.)[1][2][3] | Moderate lipophilicity; likely to cross cell membranes but low bioaccumulation risk |

Toxicological Profile

Acute Toxicity

Current regulatory dossiers and Safety Data Sheets (SDS) classify 4-amino-2,6-dimethylpyrimidine under GHS Category 4 for oral toxicity.

-

Oral Route: Classified as Harmful if swallowed (H302) .

-

Estimated LD50: Based on GHS Category 4, the LD50 in rats is estimated between 300 mg/kg and 2000 mg/kg .

-

Mechanism:[4] Unlike its precursor acetonitrile, Cyanomethine does not readily release cyanide in vivo. Toxicity is likely driven by the pyrimidine pharmacophore affecting hepatic enzymes or central nervous system (CNS) function at high doses.

-

-

Inhalation & Dermal: Data is limited, but the compound is flagged as Harmful by inhalation and skin contact (R20/21) in older directives.

Irritation & Sensitization

The compound is a confirmed irritant, driven by its basicity and amine functionality.

-

Skin (H315): Causes skin irritation. Prolonged exposure can lead to dermatitis.

-

Eyes (H319): Causes serious eye irritation. Risk of corneal opacity if not rinsed immediately.

-

Respiratory (H335): May cause respiratory irritation. Inhalation of dust triggers coughing and mucosal inflammation.

Genotoxicity & Carcinogenicity

-

Ames Test: While specific public data for CAS 461-98-3 is sparse, structurally related aminopyrimidines often yield negative results in the Ames test (Salmonella typhimurium) unless nitrosated. However, as an aromatic amine, it carries a structural alert for genotoxicity until proven otherwise via OECD 471.

-

Carcinogenicity: No specific listing by IARC or NTP.

Toxicokinetics & Metabolism (ADME)

The metabolic fate of Cyanomethine is critical for understanding its systemic effects.

Figure 1: Hypothesized metabolic pathway.[1][5] Phase I oxidation is likely followed by Phase II conjugation (N-acetylation or Glucuronidation) to facilitate excretion.

Experimental Protocols for Safety Validation

To establish a definitive safety profile, particularly for regulatory submission (e.g., REACH or IND), the following protocols must be executed. These are self-validating systems designed to minimize false negatives.

Protocol A: Bacterial Reverse Mutation Assay (Ames Test)

Objective: Determine mutagenic potential (OECD 471).

-

Strains: Use S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA.

-

Preparation: Dissolve CAS 461-98-3 in DMSO (solubility check required).

-

Dose Range: 5 concentrations (e.g., 313, 625, 1250, 2500, 5000 µ g/plate ).

-

Metabolic Activation: Perform assay with (+S9) and without (-S9) rat liver S9 fraction to detect pro-mutagens.

-

Validation:

-

Negative Control:[5] Solvent alone (DMSO).

-

Positive Control: 2-Aminoanthracene (+S9) and Sodium Azide (-S9).

-

-

Criteria: A ≥2-fold increase in revertant colonies over background indicates a positive result.

Protocol B: Acute Oral Toxicity - Up-and-Down Procedure

Objective: Determine LD50 with minimal animal usage (OECD 425).

-

Test System: Female Sprague-Dawley rats (most sensitive sex).

-

Starting Dose: 175 mg/kg (based on "Harmful" classification).

-

Procedure:

-

Dose one animal.[6] Observe for 48 hours.

-

If survival: Increase dose by factor of 3.2 (to 550 mg/kg).

-

If mortality: Decrease dose by factor of 3.2.

-

-

Observation: Monitor for clinical signs: tremors, salivation, lethargy (CNS effects).

-

Necropsy: Perform gross pathology on all animals to identify target organs (likely liver or kidneys).

Risk Assessment Workflow (ICH M7)

For drug development professionals, if this compound appears as an impurity, follow this decision tree:

Figure 2: ICH M7 Classification workflow for mutagenic impurities. Cyanomethine initially falls into Class 3 (Structure Alert) requiring Ames testing for reclassification.

Handling & Storage Standards

Given the irritation profile, the following engineering controls are mandatory:

-

PPE: Nitrile gloves (0.11 mm thickness, breakthrough >480 min), safety goggles, and N95/P2 respirator.

-

Storage: Store under inert gas (Nitrogen/Argon) if high purity is required, as amines can oxidize or absorb CO₂. Keep cool (2–8°C recommended for long-term reference standards).

-

Spill Cleanup: Do not sweep dry dust (inhalation risk). Dampen with water or use a HEPA vacuum. Neutralize with weak acid (e.g., dilute acetic acid) before disposal if large quantities are involved.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68039, 4-Amino-2,6-dimethylpyrimidine. Retrieved from [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 4-amino-2,6-dimethylpyrimidine. Retrieved from [Link]

-

OECD (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

ICH (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved from [Link]

Sources

Methodological & Application

"4-amino-2,6-dimethylpyrimidine in medicinal chemistry"

Application Note: 4-Amino-2,6-Dimethylpyrimidine in Medicinal Chemistry

Executive Summary

4-Amino-2,6-dimethylpyrimidine (CAS 461-98-3), historically known as Kyanmethin or Cyanomethine, is a privileged heterocyclic scaffold in medicinal chemistry.[1] Unlike its isomer 2-amino-4,6-dimethylpyrimidine (precursor to sulfamethazine), this 4-amino regioisomer offers unique electronic properties and synthetic vectors. It serves as the critical amine precursor for the antibiotic Sulfisomidine and acts as a versatile starting material for Traube purine synthesis , enabling the construction of 8-methyl-substituted purines.

This guide details the physicochemical profile, synthetic handling, and step-by-step protocols for leveraging this scaffold in drug discovery, specifically focusing on sulfonamide coupling and C5-functionalization.

Physicochemical Profile & Handling